molecular formula C14H14BrNO B8699638 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one

5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one

Cat. No.: B8699638
M. Wt: 292.17 g/mol
InChI Key: XNRTXRHMYLODHR-UHFFFAOYSA-N
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Description

5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a bromine atom at the 5th position and a 4-ethylphenylmethyl group attached to the nitrogen atom of the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-[(4-ethylphenyl)methyl]pyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridinone oxides or reduction to yield pyridinone derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include substituted pyridinones, pyridinone oxides, reduced pyridinone derivatives, and coupled products with various functional groups.

Scientific Research Applications

5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridinone ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-ethylphenyl)methyl]pyridin-2-one: Lacks the bromine atom, leading to different reactivity and applications.

    5-chloro-1-[(4-ethylphenyl)methyl]pyridin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    5-bromo-1-[(4-methylphenyl)methyl]pyridin-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the bromine atom in 5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one imparts unique reactivity, making it suitable for specific chemical transformations and applications that are not possible with its analogs. The ethyl group also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

5-bromo-1-[(4-ethylphenyl)methyl]pyridin-2-one

InChI

InChI=1S/C14H14BrNO/c1-2-11-3-5-12(6-4-11)9-16-10-13(15)7-8-14(16)17/h3-8,10H,2,9H2,1H3

InChI Key

XNRTXRHMYLODHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(C=CC2=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-1H-pyridin-2-one (1.04 g) and 4-ethylbenzyl bromide (1.43 g) were dissolved in N,N-dimethylformamide (15 ml), and thereto was added potassium carbonate (1.66 g). The mixture was stirred at room temperature overnight, diluted with ethyl acetate, and washed successively with water and brine. The extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-3:1) to give 5-bromo-1-(4-ethylphenylmethyl)-1H-pyridin-2-one (1.58 g) as colorless crystals. APCI-Mass m/Z 292/294 (M+H).
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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